molecular formula C10H11N5O4 B2911605 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid CAS No. 2054953-25-0

3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid

Cat. No.: B2911605
CAS No.: 2054953-25-0
M. Wt: 265.229
InChI Key: UOWOXAACLKSJCH-UHFFFAOYSA-N
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Description

3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by nitration to introduce the nitro group. The butanoic acid moiety is then attached through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazole rings can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid . Compared to these, 3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid is unique due to its dual pyrazole rings and specific substitution pattern, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c1-7(2-10(16)17)13-5-8(3-11-13)14-6-9(4-12-14)15(18)19/h3-7H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWOXAACLKSJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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